CZ415 CZ415 CZ415 is an inhibitor of mammalian target of rapamycin (mTOR; Kd = 6.3 nM). It is 1,000-fold selective for mTOR over a panel of 285 kinases. CZ415 inhibits phosphorylation of S6 ribosomal protein (S6RP) and Akt in HEK293T cells (IC50s = 14.5 and 14.8 nM, respectively). It inhibits IFN-γ secretion in IL-2, anti-CD3, and anti-CD28 antibody-stimulated human whole blood (IC50 = 226 nM). CZ415 (10 mg/kg) reduces fore paw joint erythema and swelling in a mouse model of collagen-induced arthritis. It also inhibits intratumor mTOR activity and reduces tumor growth in an OCC-1 oral cavity carcinoma mouse xenograft model when administered at a dose of 20 mg/kg.
CZ415 is a potent ATP-competitive mTOR inhibitor with unprecedented selectivity over any other kinase (IC50 = 14.5 nM IC50 for pS6RP and 14.8 nM for pAKT) with very good cell permeability (Kd app = 6.9 nM). Pharmacokinetic properties of moderate clearance and good oral bioavailability showed suitability of CZ415 for progression to in vivo studies. CZ415 represents an ideal molecule for the pharmacological investigation of mTOR pathophysiological role in vivo.
Brand Name: Vulcanchem
CAS No.: 1429639-50-8
VCID: VC0524842
InChI: InChI=1S/C22H29N5O4S/c1-5-23-21(28)24-16-8-6-15(7-9-16)19-25-18-17(13-32(29,30)22(18,3)4)20(26-19)27-10-11-31-12-14(27)2/h6-9,14H,5,10-13H2,1-4H3,(H2,23,24,28)/t14-/m0/s1
SMILES: CCNC(=O)NC1=CC=C(C=C1)C2=NC3=C(CS(=O)(=O)C3(C)C)C(=N2)N4CCOCC4C
Molecular Formula: C22H29N5O4S
Molecular Weight: 459.6 g/mol

CZ415

CAS No.: 1429639-50-8

Cat. No.: VC0524842

Molecular Formula: C22H29N5O4S

Molecular Weight: 459.6 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

CZ415 - 1429639-50-8

Specification

Description CZ415 is an inhibitor of mammalian target of rapamycin (mTOR; Kd = 6.3 nM). It is 1,000-fold selective for mTOR over a panel of 285 kinases. CZ415 inhibits phosphorylation of S6 ribosomal protein (S6RP) and Akt in HEK293T cells (IC50s = 14.5 and 14.8 nM, respectively). It inhibits IFN-γ secretion in IL-2, anti-CD3, and anti-CD28 antibody-stimulated human whole blood (IC50 = 226 nM). CZ415 (10 mg/kg) reduces fore paw joint erythema and swelling in a mouse model of collagen-induced arthritis. It also inhibits intratumor mTOR activity and reduces tumor growth in an OCC-1 oral cavity carcinoma mouse xenograft model when administered at a dose of 20 mg/kg.
CZ415 is a potent ATP-competitive mTOR inhibitor with unprecedented selectivity over any other kinase (IC50 = 14.5 nM IC50 for pS6RP and 14.8 nM for pAKT) with very good cell permeability (Kd app = 6.9 nM). Pharmacokinetic properties of moderate clearance and good oral bioavailability showed suitability of CZ415 for progression to in vivo studies. CZ415 represents an ideal molecule for the pharmacological investigation of mTOR pathophysiological role in vivo.
CAS No. 1429639-50-8
Molecular Formula C22H29N5O4S
Molecular Weight 459.6 g/mol
IUPAC Name 1-[4-[7,7-dimethyl-4-[(3S)-3-methylmorpholin-4-yl]-6,6-dioxo-5H-thieno[3,4-d]pyrimidin-2-yl]phenyl]-3-ethylurea
Standard InChI InChI=1S/C22H29N5O4S/c1-5-23-21(28)24-16-8-6-15(7-9-16)19-25-18-17(13-32(29,30)22(18,3)4)20(26-19)27-10-11-31-12-14(27)2/h6-9,14H,5,10-13H2,1-4H3,(H2,23,24,28)/t14-/m0/s1
Standard InChI Key IZLPVLBNRGPOHA-AWEZNQCLSA-N
Isomeric SMILES CCNC(=O)NC1=CC=C(C=C1)C2=NC3=C(CS(=O)(=O)C3(C)C)C(=N2)N4CCOC[C@@H]4C
SMILES CCNC(=O)NC1=CC=C(C=C1)C2=NC3=C(CS(=O)(=O)C3(C)C)C(=N2)N4CCOCC4C
Canonical SMILES CCNC(=O)NC1=CC=C(C=C1)C2=NC3=C(CS(=O)(=O)C3(C)C)C(=N2)N4CCOCC4C
Appearance Solid powder

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